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Compound of Interest

Compound Name: Peimin

Cat. No.: B12807637

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of
Peimin, a naturally occurring alkaloid, with various subtypes of nicotinic acetylcholine receptors
(nAChRs). The accompanying detailed protocols offer a step-by-step guide for researchers to
replicate and expand upon these in silico studies.

Introduction

Peimin, an active component isolated from Fritillaria bulbs, has demonstrated significant anti-
inflammatory properties.[1] Emerging research indicates that its therapeutic effects may be
mediated, in part, through interaction with nicotinic acetylcholine receptors (nAChRs).[2][3]
NAChRs are ligand-gated ion channels crucial for synaptic transmission and are implicated in
inflammatory processes, making them a key target for drug discovery.[4][5] Molecular docking
is a powerful computational method used to predict the binding orientation and affinity of a
small molecule to a target protein, providing insights into potential mechanisms of action.[6][7]

This document outlines the known interactions of Peimin with muscle-type nAChRs and
provides a protocol to investigate its binding to key neuronal nAChR subtypes, such as a7 and
0a4p2, which are central to the cholinergic anti-inflammatory pathway.[2][4][8]
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The following tables summarize the known and predicted quantitative data for the interaction of

Peimin with nAChR subtypes.
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Signaling Pathways

Peimin's interaction with nAChRs, particularly the a7 subtype, is believed to modulate

inflammatory signaling pathways. The diagrams below illustrate the key pathways involved.
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Energy Minimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-nicotinic-acetylcholine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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